molecular formula C12H18N2O3 B1441884 tert-Butyl (2-amino-6-methoxyphenyl)carbamate CAS No. 954238-84-7

tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Cat. No.: B1441884
CAS No.: 954238-84-7
M. Wt: 238.28 g/mol
InChI Key: DGOXKILXOLITHS-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-6-methoxyphenyl)carbamate: is an organic compound that features a tert-butyl carbamate protecting group attached to an amino group on a methoxy-substituted phenyl ring. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.

Scientific Research Applications

Chemistry: tert-Butyl (2-amino-6-methoxyphenyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology and Medicine: In biological research, this compound is used in the synthesis of peptides and other biologically active molecules. It helps in the selective protection of amino groups during the synthesis of complex molecules .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients. Its stability and ease of removal make it a valuable tool in drug development .

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-amino-6-methoxyphenyl)carbamate: plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a reactant in the preparation of potent and selective inhibitors of enzymes such as aggrecanase-1 and aggrecanase-2, which are involved in the degradation of aggrecan, a major component of cartilage . These interactions are primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity. Additionally, This compound can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further influencing various biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of This compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active sites of enzymes such as aggrecanase-1 and aggrecanase-2, inhibiting their activity and preventing the degradation of aggrecan . Additionally, This compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate typically involves the reaction of 2-amino-6-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-aminophenyl)carbamate
  • tert-Butyl (2-amino-4-methoxyphenyl)carbamate

Comparison: tert-Butyl (2-amino-6-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and solubility compared to other similar compounds. The methoxy group can also participate in hydrogen bonding, affecting the compound’s overall stability and reactivity .

Properties

IUPAC Name

tert-butyl N-(2-amino-6-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOXKILXOLITHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676414
Record name tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-84-7
Record name tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 954238-84-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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